![molecular formula C11H17BrNO3P B12564679 Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester CAS No. 189180-13-0](/img/structure/B12564679.png)
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an amino-substituted bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate bromophenylamine derivative. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine formed from the condensation of 4-bromobenzaldehyde and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The selective esterification of phosphonic acids using alkyl orthoesters has also been reported as an efficient method for producing diethyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates.
Applications De Recherche Scientifique
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of herbicides, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- (4-Bromophenyl)phosphonic acid
- Amino phosphonates
Uniqueness
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
189180-13-0 |
|---|---|
Formule moléculaire |
C11H17BrNO3P |
Poids moléculaire |
322.13 g/mol |
Nom IUPAC |
(4-bromophenyl)-diethoxyphosphorylmethanamine |
InChI |
InChI=1S/C11H17BrNO3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4,13H2,1-2H3 |
Clé InChI |
LJYDSUWZTSXUKH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
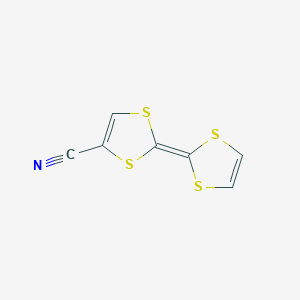
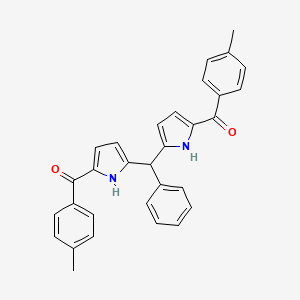
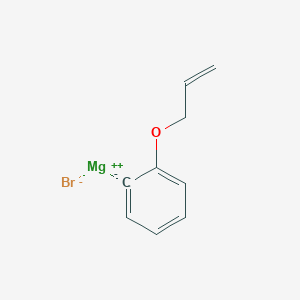
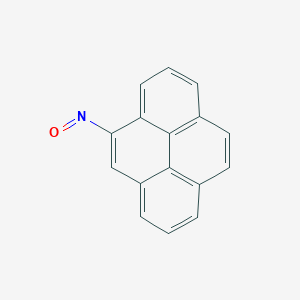
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
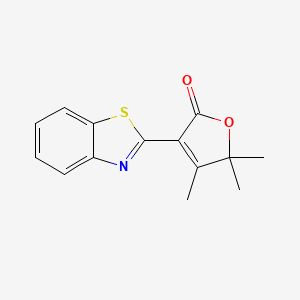
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
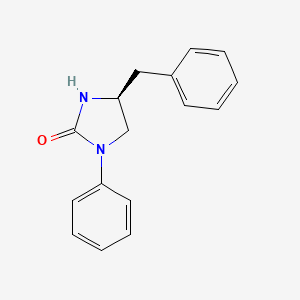
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

